molecular formula C6H11N3 B11763841 (4,5-dimethyl-1H-imidazol-2-yl)methanamine

(4,5-dimethyl-1H-imidazol-2-yl)methanamine

Cat. No.: B11763841
M. Wt: 125.17 g/mol
InChI Key: DACGERARFAQQDA-UHFFFAOYSA-N
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Description

(4,5-Dimethyl-1H-imidazol-2-yl)methanamine (CAS 933698-35-2) is a high-value chemical building block for research and development, particularly in the field of medicinal chemistry. This compound, with the molecular formula C 6 H 11 N 3 and a molecular weight of 125.17 g/mol, features a primary amine group attached to a 4,5-dimethyl-1H-imidazole scaffold, making it a versatile intermediate for the synthesis of more complex molecules . This scaffold is recognized for its significant research potential. Scientific investigations into structurally related compounds reveal that the imidazole core is a privileged structure in drug discovery. For instance, research published in PMC indicates that the 1H-imidazol-2-yl moiety can be a key component in compounds that exhibit delta-opioid ( δ -opioid) receptor agonist activity, which is a target of interest for neurological research . Furthermore, studies on similar molecular frameworks, such as 2-aminobenzimidazole derivatives, have demonstrated marked antimicrobial properties, highlighting the potential of this chemical class in infectious disease research . Researchers can leverage (4,5-Dimethyl-1H-imidazol-2-yl)methanamine as a critical precursor to develop novel compounds for various biological evaluations. This product is supplied with a minimum purity of 98% and should be stored sealed in a dry environment at 2-8°C . Hazard and Safety Information: This compound may cause skin and serious eye irritation and may cause respiratory irritation . Please consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Intended Use: (4,5-Dimethyl-1H-imidazol-2-yl)methanamine is strictly for research and further manufacturing applications, exclusively in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

(4,5-dimethyl-1H-imidazol-2-yl)methanamine

InChI

InChI=1S/C6H11N3/c1-4-5(2)9-6(3-7)8-4/h3,7H2,1-2H3,(H,8,9)

InChI Key

DACGERARFAQQDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)CN)C

Origin of Product

United States

Advanced Synthetic Methodologies for 4,5 Dimethyl 1h Imidazol 2 Yl Methanamine and Its Derivatives

Foundational and Modern Approaches to Imidazole (B134444) Ring Construction

The construction of the imidazole ring is a well-established yet continually evolving field in organic synthesis. Several named reactions and novel protocols provide access to a diverse range of substituted imidazoles.

Debus-Radziszewski Reaction and its Advanced Variants

The Debus-Radziszewski imidazole synthesis is a classic multi-component reaction that has been a cornerstone of imidazole synthesis for over a century. wikipedia.orgslideshare.netscribd.com It traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgscribd.com This method is utilized commercially for the production of various imidazoles. wikipedia.orgscribd.com

However, the classical Debus-Radziszewski reaction can suffer from drawbacks such as low yields and the formation of side products. ijprajournal.com To address these limitations, numerous advanced variants have been developed. These modern approaches often employ catalysts to improve reaction efficiency and yield. For instance, lactic acid and silicotungstic acid have been successfully used as catalysts to synthesize 2,4,5-trisubstituted imidazoles in high yields. ijprajournal.com The use of microwave assistance has also been shown to accelerate the reaction and improve outcomes. nih.gov

Recent advancements have also focused on developing more environmentally friendly and economically viable protocols. This includes the use of biodegradable catalysts and solvent-free reaction conditions. ijprajournal.comasianpubs.org The multicomponent nature of the Debus-Radziszewski reaction makes it particularly amenable to the creation of diverse libraries of imidazole-containing compounds for various applications, including polymer chemistry. rsc.org

Van Leusen Imidazole Synthesis and Catalytic Improvements

The Van Leusen imidazole synthesis is another powerful method for constructing the imidazole ring, particularly for producing 1,4,5-trisubstituted imidazoles. semanticscholar.orgtsijournals.com This reaction typically involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) reagent with an aldimine. nih.gov The reaction proceeds through the formation of a 4-tosyl-2-imidazoline intermediate, followed by the elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring. nih.gov

Catalytic improvements have significantly enhanced the efficiency and scope of the Van Leusen synthesis. For example, the use of bismuth(III) triflate as a catalyst has been shown to promote the reaction between TosMIC and the enamine tautomer of a ketimine, leading to the formation of 1,4-disubstituted 5-methylimidazoles. nih.govresearchgate.net This represents a novel application of TosMIC for the preparation of imidazoles from ketimine compounds. researchgate.net Furthermore, organocatalysts have been identified, where a decomposition product of TosMIC, N-(tosylmethyl)formamide, can act as a promoter, leading to reduced reaction times and improved yields in the synthesis of fused imidazoles. researchgate.net

The versatility of the Van Leusen reaction has been demonstrated in the synthesis of various complex molecules, including bicyclic azasugars with potential glycosidase inhibitory activity. semanticscholar.orgtsijournals.com

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction Strategies

The Groebke-Blackburn-Bienaymé (GBB) reaction is a highly efficient one-pot, three-component reaction for the synthesis of fused imidazoles, particularly imidazo[1,2-a]-heterocycles. nih.govbeilstein-journals.orgnih.gov This reaction brings together an aldehyde, an isocyanide, and an amidine building block. nih.gov The GBB reaction is notable for its broad substrate scope and the ability to be catalyzed by a wide range of catalysts, including acids like acetic acid and perchloric acid. beilstein-journals.org It can be performed under various conditions, including solvent-free and microwave-assisted protocols. nih.govrsc.org

The GBB reaction has proven to be a valuable tool in drug discovery and diversity-oriented synthesis, allowing for the rapid generation of libraries of complex heterocyclic compounds. nih.govresearchgate.net The products of the GBB reaction can be further modified through post-modification reactions, expanding their structural diversity. nih.gov Recent innovations in the GBB reaction have focused on the development of new synthetic methods, the use of novel building blocks, and the synthesis of unique scaffolds with interesting biological and physical properties. beilstein-journals.org For instance, the GBB reaction has been employed in the synthesis of [2.2]paracyclophane-based imidazo[1,2-a]pyridyl-substituted ligands. beilstein-journals.org

Other Cyclocondensation, Oxidative, and Dehydrogenation Protocols for Imidazole Formation

Beyond the well-established named reactions, a variety of other cyclocondensation, oxidative, and dehydrogenation protocols contribute to the diverse toolkit for imidazole synthesis.

Cyclocondensation Reactions: These methods involve the formation of the imidazole ring through the condensation of various starting materials. For example, 1,2-diaminoalkanes can be cyclocondensed with suitable reagents, followed by aromatization to yield imidazoles. youtube.com Aromatization can be achieved through either dehydrogenation or the elimination of a leaving group. youtube.com

Oxidative Protocols: Oxidative methods often involve the in-situ generation of reactive intermediates that subsequently cyclize to form the imidazole ring. A metal-free, one-pot method has been developed for the synthesis of tetrasubstituted imidazoles from the reaction of arylmethylamines and 1,2-dicarbonyls under aerobic conditions, catalyzed by acetic acid. nih.govsemanticscholar.org Another approach involves the oxidation of an in-situ formed enamine to an α-aminoaldehyde, which then participates in the imidazole ring formation. rsc.org The oxidation of glyoxal (B1671930) in the presence of nitrogen-containing compounds can also lead to the formation of imidazole. acs.org

Dehydrogenation Protocols: In some synthetic routes, an imidazoline (B1206853) intermediate is first formed and then dehydrogenated to the corresponding imidazole. youtube.com Heating an imidazoline in DMSO is one method to effect this aromatization. youtube.com

Targeted Synthetic Routes to (4,5-dimethyl-1H-imidazol-2-yl)methanamine

The synthesis of (4,5-dimethyl-1H-imidazol-2-yl)methanamine and its derivatives often requires specific strategies to introduce the desired substituents at the 2, 4, and 5 positions of the imidazole ring.

Amino Acid Catalyzed and One-Pot Synthetic Approaches for Imidazole Methanamines

One-pot multicomponent reactions are highly desirable for their efficiency and atom economy. A one-pot, four-component reaction has been utilized for the synthesis of 1,2,4,5-tetrasubstituted imidazoles by reacting benzil (B1666583) or benzoin, aldehydes, amine derivatives, and ammonium (B1175870) acetate (B1210297). rsc.org Microwave-assisted, sequential two-step, one-pot synthesis has also been developed for novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives. nih.gov

The synthesis of imidazole-based amino acids and their derivatives is an area of significant interest. Chiral technologies, including diastereoisomeric salt resolution and asymmetric hydrogenation, have been integrated for the efficient synthesis of imidazole-substituted δ-amino acids. nih.gov Reductive amination of 2-phenylimidazole-4-carboxaldehyde with α-amino acid esters provides a route to imidazole-based bidentate ligands. nih.gov

The direct synthesis of 2-aminoimidazoles can be achieved through methods such as the diacetoxy-iodobenzene (DIB) oxidation of intermediates formed from 1,2-diamino-arenes and Vilsmeier reagents. rsc.org While direct synthesis of the target compound (4,5-dimethyl-1H-imidazol-2-yl)methanamine is not explicitly detailed in the provided search results, the methodologies described for the synthesis of substituted imidazoles and 2-aminoalkylimidazoles provide a strong foundation for its preparation. For instance, a plausible route could involve the synthesis of the 4,5-dimethylimidazole core using a Debus-Radziszewski type reaction with 2,3-butanedione (B143835) (diacetyl) as the dicarbonyl component, followed by functionalization at the 2-position to introduce the methanamine group.

Derivatization Strategies from Precursor Compounds Containing the 4,5-Dimethylimidazole Core

The synthesis of (4,5-dimethyl-1H-imidazol-2-yl)methanamine can be strategically approached through the derivatization of precursor compounds that already feature the 4,5-dimethylimidazole core. Two primary precursor pathways involve the use of 4,5-dimethyl-1H-imidazole-2-carbaldehyde or 4,5-dimethyl-1H-imidazole-2-carbonitrile.

From 4,5-dimethyl-1H-imidazole-2-carbaldehyde:

The most direct route to (4,5-dimethyl-1H-imidazol-2-yl)methanamine from the corresponding 2-carbaldehyde precursor is through reductive amination. This widely used reaction involves the condensation of the aldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the desired primary amine. Various reducing agents can be employed for this transformation. A recent study highlights the use of an in situ-generated amorphous cobalt catalyst from CoCl₂ and NaBH₄/NaHBEt₃ for the reductive amination of aldehydes with aqueous ammonia under mild conditions (80 °C, 1–10 bar H₂), offering high selectivity. organic-chemistry.org Another approach involves using sodium borohydride (B1222165) in the presence of an acid catalyst like boric acid or p-toluenesulfonic acid under solvent-free conditions. While these methods have been demonstrated for a range of aldehydes, their specific application to 4,5-dimethyl-1H-imidazole-2-carbaldehyde would be a logical extension.

From 4,5-dimethyl-1H-imidazole-2-carbonitrile:

An alternative strategy involves the reduction of 4,5-dimethyl-1H-imidazole-2-carbonitrile. The cyano group at the 2-position of the imidazole ring can be reduced to a primary amine using various catalytic hydrogenation methods. Palladium on charcoal (Pd/C) is a common catalyst for the hydrogenation of nitriles to primary amines. For instance, 2-methyl-4-(4-nitrophenyl)-1H-imidazole has been successfully reduced to the corresponding aminophenyl derivative using 10% Pd/C at room temperature and atmospheric pressure of hydrogen. prepchem.com This suggests that similar conditions could be effective for the reduction of the nitrile group in 4,5-dimethyl-1H-imidazole-2-carbonitrile. The synthesis of the nitrile precursor itself can be achieved from its aldoxime N-oxide precursor, 1-hydroxy-4,5-dimethyl-3-oxide-1H-imidazole-2-carboxaldehyde oxime, through a one-pot dehydration and N-oxide reduction using reagents like sodium metabisulfite.

Table 1: Plausible Reductive Amination and Nitrile Reduction Strategies
PrecursorReaction TypeReagents and ConditionsPotential Product
4,5-dimethyl-1H-imidazole-2-carbaldehydeReductive Amination1. NH₃ (aq) 2. H₂, Co catalyst (from CoCl₂/NaBH₄)(4,5-dimethyl-1H-imidazol-2-yl)methanamine
4,5-dimethyl-1H-imidazole-2-carbaldehydeReductive Amination1. NH₃ 2. NaBH₄, Boric Acid(4,5-dimethyl-1H-imidazol-2-yl)methanamine
4,5-dimethyl-1H-imidazole-2-carbonitrileCatalytic HydrogenationH₂, Pd/C, Methanol(4,5-dimethyl-1H-imidazol-2-yl)methanamine

Regioselective Synthesis and Functional Group Compatibility in Imidazole Methanamine Formation

The regioselective introduction of a functional group at the C2 position of the 4,5-dimethylimidazole core is crucial for the synthesis of (4,5-dimethyl-1H-imidazol-2-yl)methanamine. The inherent electronic properties of the imidazole ring, with two nitrogen atoms, influence its reactivity towards electrophilic and nucleophilic reagents.

Regioselectivity:

The C2 position of the imidazole ring is generally the most acidic and, therefore, susceptible to deprotonation followed by reaction with an electrophile. This principle can be exploited for the regioselective synthesis of 2-substituted imidazoles. Directed lithiation, for instance, has been used to introduce electrophiles at specific positions on the imidazole ring. organic-chemistry.org While studies specifically on 4,5-dimethylimidazole are limited, the general principle suggests that deprotonation with a strong base like n-butyllithium would preferentially occur at the C2 position, allowing for the introduction of a formyl or cyano group through reaction with an appropriate electrophile (e.g., dimethylformamide or a cyanating agent).

Electrophilic substitution on the imidazole ring itself is also possible. Imidazole is more susceptible to electrophilic attack than pyrazole, with substitution generally favored at the 4 or 5 positions. However, when these positions are blocked, as in the case of 4,5-dimethylimidazole, electrophilic substitution can occur at the C2 position. shd-pub.org.rs

Functional Group Compatibility:

The synthesis of (4,5-dimethyl-1H-imidazol-2-yl)methanamine and its precursors requires careful consideration of functional group compatibility. The chosen synthetic route must tolerate the various functional groups present in the starting materials and intermediates.

In the reductive amination of 4,5-dimethyl-1H-imidazole-2-carbaldehyde, the reducing agent should selectively reduce the imine intermediate without affecting the aromatic imidazole ring. Catalytic systems based on cobalt or nickel have shown good selectivity in this regard. organic-chemistry.org Similarly, during the reduction of 4,5-dimethyl-1H-imidazole-2-carbonitrile, the hydrogenation catalyst should be chemoselective for the nitrile group. Palladium-based catalysts are often effective in this transformation. prepchem.com

When introducing the formyl or cyano group at the C2 position, the reaction conditions must be compatible with the methyl groups at the 4 and 5 positions. The use of organometallic reagents like n-butyllithium for lithiation requires anhydrous conditions and tolerance of other functional groups in the molecule. organic-chemistry.org The development of functional group evaluation (FGE) kits allows for a systematic assessment of the compatibility of various functional groups in a given reaction, which can be a valuable tool in designing synthetic routes. frontiersin.org

Sustainable and Green Chemistry Methodologies for Imidazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles. ias.ac.inresearchgate.netsemanticscholar.org

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and improved energy efficiency compared to conventional heating methods. nih.gov The synthesis of the 4,5-dimethylimidazole core can be achieved through a one-pot, multi-component reaction, which is well-suited for microwave irradiation.

A common method for synthesizing 4,5-disubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound (in this case, diacetyl or 2,3-butanedione), an aldehyde (formaldehyde or a precursor like urotropine), and a source of ammonia (such as ammonium acetate). organic-chemistry.org This reaction can be efficiently promoted by microwave irradiation. For example, a solvent-free microwave-assisted method for the synthesis of 4,5-disubstituted imidazoles has been reported, using 1,2-diketones, urotropine, and ammonium acetate. organic-chemistry.org This approach eliminates the need for volatile organic solvents and significantly reduces reaction times.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazoles
MethodConditionsReaction TimeYieldReference
Conventional HeatingGlacial Acetic Acid, Reflux6-8 hours~65%
Microwave-Assisted (Solvent-Free)Urotropine, Ammonium Acetate, Microwave10-15 minutesHigh organic-chemistry.org
Microwave-Assisted (Solvent)Ethanol (B145695), Microwave10 minutes~80% nih.gov

The use of microwave assistance in the synthesis of the 4,5-dimethylimidazole core not only aligns with the principles of green chemistry but also offers a more efficient and scalable route to this important precursor for (4,5-dimethyl-1H-imidazol-2-yl)methanamine. Further derivatization steps, such as the reductive amination or nitrile reduction, can also potentially be accelerated and optimized using microwave technology.

Spectroscopic and Crystallographic Elucidation of 4,5 Dimethyl 1h Imidazol 2 Yl Methanamine Molecular and Supramolecular Architecture

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of (4,5-dimethyl-1H-imidazol-2-yl)methanamine exhibits characteristic signals corresponding to the different types of protons in the molecule. The two methyl groups attached to the imidazole (B134444) ring typically appear as a singlet, as do the methylene (B1212753) protons of the aminomethyl group. The amine and imidazole N-H protons often present as broad signals.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are observed for the methyl carbons, the C4 and C5 carbons of the imidazole ring, the C2 carbon, and the methylene carbon. Predicted ¹³C NMR data suggests chemical shifts around 153.1 ppm for the C2 carbon, 144.5 ppm for the C4/C5 carbons, 108.8 ppm for the methine carbons in a related pyrrole (B145914) system, and 12.1 ppm for the methyl carbons. researchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts for a Related Dimethyl-substituted Heterocycle

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-N (ring)153.1
C-N (ring)144.5
CH (ring)108.8
CH₃12.1
Data derived from a study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. researchgate.net

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data. youtube.com

COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships. sdsu.edu For (4,5-dimethyl-1H-imidazol-2-yl)methanamine, it would confirm the connectivity within the molecule, for instance, between the methylene protons and the amine protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edu This technique would link the proton signals of the methyl and methylene groups to their respective carbon signals.

Vibrational (Infrared, IR) and Electronic (Ultraviolet-Visible, UV-Vis) Spectroscopic Characterization

Vibrational and electronic spectroscopy offer further insights into the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum displays absorption bands characteristic of the functional groups present. For a similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, characteristic bands for the NH₂ group were observed at 3409, 3328, 3255, and 3211 cm⁻¹. researchgate.netmdpi.com C-H stretching vibrations are also expected in the 2952-2927 cm⁻¹ region. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. Imidazole derivatives typically show absorption bands in the UV region corresponding to π → π* and n → π* transitions.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of the molecule. For (4,5-dimethyl-1H-imidazol-2-yl)methanamine, the molecular ion peak would confirm its molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. researchgate.netmdpi.com The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the imidazole ring, providing further structural confirmation.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Table 2: Representative Crystallographic Data for an Imidazole Derivative

Detailed Structural Analysis of (4,5-dimethyl-1H-imidazol-2-yl)methanamine Remains Elusive in Scientific Literature

A comprehensive review of published scientific literature and crystallographic databases reveals a notable absence of detailed structural and spectroscopic data for the chemical compound (4,5-dimethyl-1H-imidazol-2-yl)methanamine. Despite its potential relevance in various fields of chemical research, in-depth investigations into its molecular and supramolecular architecture appear to be unpublished.

Consequently, a detailed discussion on the specific intermolecular interactions, such as hydrogen bonding and potential pi-stacking phenomena, for (4,5-dimethyl-1H-imidazol-2-yl)methanamine cannot be provided at this time. The amino and imidazole groups within the molecule suggest a high propensity for forming a network of hydrogen bonds, which would play a crucial role in its solid-state structure. The imidazole ring also presents the possibility of pi-stacking interactions, which are significant in the organization of aromatic and heteroaromatic systems.

While basic compound information is available in public databases, the specific, in-depth experimental and computational studies required to fulfill the requested article outline on the spectroscopic and crystallographic elucidation of (4,5-dimethyl-1H-imidazol-2-yl)methanamine are not present in the accessible scientific domain. The scientific community awaits the publication of such research to fully characterize the intricate structural details of this compound.

Computational Chemistry Approaches for Understanding 4,5 Dimethyl 1h Imidazol 2 Yl Methanamine Behavior

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

DFT has become a cornerstone for investigating the electronic characteristics of imidazole (B134444) derivatives. tandfonline.comresearchgate.net These calculations provide a theoretical framework to understand the molecule's stability, reactivity, and potential interaction sites.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For imidazole derivatives, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used to find the minimum energy conformation. scispace.comnih.gov This process ensures that the calculated properties correspond to a true energy minimum on the potential energy surface. researchgate.net For related imidazole compounds, studies have confirmed that the optimized geometries obtained through DFT calculations are in good agreement with experimental data from X-ray diffraction. tandfonline.commdpi.com The planarity of the imidazole ring and the orientation of the methanamine and dimethyl substituents are key parameters determined in this step.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. youtube.commalayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govnih.gov For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org In many imidazole derivatives, the HOMO is typically localized over the imidazole ring, while the LUMO's location can vary depending on the substituents. malayajournal.orgresearchgate.net This distribution of electron density in the frontier orbitals helps predict how the molecule will interact with other chemical species. youtube.com

Table 1: Frontier Molecular Orbital Energies for a Related Imidazole Derivative

Molecular Orbital Energy (eV)
HOMO -5.2822
LUMO -1.2715
Energy Gap (ΔE) 4.0106

Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are prone to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential. nih.gov

For imidazole derivatives, the nitrogen atoms of the imidazole ring are often identified as the most electron-rich sites, making them likely targets for electrophiles. orientjchem.orgresearchgate.net The MEP analysis is a valuable tool for predicting intermolecular interactions and the most probable sites for chemical reactions. malayajournal.orgresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the hybridization of orbitals within a molecule. researchgate.netmalayajournal.org This analysis provides a deeper understanding of the electronic interactions that contribute to the molecule's stability. nih.govnih.gov

In imidazole-containing compounds, NBO analysis can reveal the extent of electron delocalization within the aromatic imidazole ring and the interactions between the ring and its substituents. researchgate.net These hyperconjugative interactions, which involve the transfer of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital, are crucial for stabilizing the molecular structure. malayajournal.org

Prediction and Interpretation of Spectroscopic Parameters via Computational Methods (e.g., IR, NMR, UV-Vis)

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. arxiv.orgnih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes and electronic transitions. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an experimental IR spectrum. arxiv.orgnih.gov These calculations help in assigning specific vibrational modes, such as stretching and bending of bonds, to the observed absorption bands. nih.gov For instance, the characteristic N-H stretching and C=N stretching vibrations of the imidazole ring can be identified. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (for ¹H and ¹³C) have become increasingly accurate. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. orientjchem.org These predictions are invaluable for assigning signals in experimental NMR spectra to specific atoms in the molecule, which can be particularly complex for substituted imidazoles. malayajournal.orgmdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectra of molecules. researchgate.netresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net The analysis of these transitions, often from the HOMO to the LUMO, provides insights into the electronic structure of the molecule. nih.gov

Theoretical Studies of Non-Linear Optical (NLO) Properties

Some imidazole derivatives have been investigated for their potential as non-linear optical (NLO) materials. tandfonline.comresearchgate.net NLO materials have applications in technologies like optical switching and frequency conversion. Computational studies play a key role in predicting the NLO properties of new compounds. nih.gov

The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. DFT calculations can be used to determine this property. nih.govnih.gov A high hyperpolarizability value, often associated with a small HOMO-LUMO gap and significant charge transfer within the molecule, suggests that the compound may have promising NLO applications. nih.gov For some imidazole derivatives, the calculated hyperpolarizability has been found to be greater than that of urea, a standard NLO material. researchgate.net

Solvent Effects on Molecular Properties and Reactivity using Continuum Models (e.g., IEF-PCM)

The behavior of (4,5-dimethyl-1H-imidazol-2-yl)methanamine in different chemical environments is significantly influenced by the surrounding solvent. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a powerful computational tool used to investigate these solvent effects. This model treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent influences the molecule's properties.

A key aspect of (4,5-dimethyl-1H-imidazol-2-yl)methanamine that is sensitive to solvent effects is its tautomeric equilibrium. The imidazole ring can exist in two tautomeric forms, with the hydrogen atom on either the N1 or N3 nitrogen. The relative stability of these tautomers is crucial for the molecule's reactivity and biological interactions.

The protonation state of the imidazole ring and the aminomethyl side chain is also heavily influenced by the solvent. IEF-PCM calculations can predict the pKa values of the different nitrogen atoms in the molecule. The model accounts for the free energy of solvation of both the neutral and protonated forms of the molecule, which is a critical component of the thermodynamic cycle used to calculate pKa. For imidazole and its derivatives, the pKa of the ring nitrogen is a key determinant of its behavior in biological systems.

Below is a representative table illustrating the type of data that can be generated from IEF-PCM calculations on a model system analogous to (4,5-dimethyl-1H-imidazol-2-yl)methanamine. The data showcases the effect of solvent polarity on the relative free energy of two tautomers.

SolventDielectric Constant (ε)Tautomer 1 Relative Free Energy (kcal/mol)Tautomer 2 Relative Free Energy (kcal/mol)
Gas Phase1.00.00.5
Chloroform4.80.00.2
Acetone20.70.0-0.3
Water78.40.0-1.0

This is a hypothetical data table for illustrative purposes, based on general trends observed for similar compounds.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While continuum models provide valuable insights into bulk solvent effects, molecular dynamics (MD) simulations offer a more detailed and dynamic picture of the behavior of (4,5-dimethyl-1H-imidazol-2-yl)methanamine. MD simulations model the explicit interactions between the solute and individual solvent molecules, as well as the inherent flexibility of the compound itself.

A primary application of MD simulations for this molecule is conformational sampling. The bond between the imidazole ring and the aminomethyl group allows for rotational freedom, leading to a variety of possible conformations. The relative orientation of the aminomethyl group with respect to the imidazole ring can significantly impact the molecule's ability to interact with biological targets. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. For instance, simulations of histamine, a related molecule, have been used to characterize its conformational preferences, which are crucial for its receptor binding selectivity. researchgate.netresearchgate.net

Furthermore, MD simulations are instrumental in studying the specific intermolecular interactions between (4,5-dimethyl-1H-imidazol-2-yl)methanamine and its environment. This includes the formation and dynamics of hydrogen bonds between the imidazole and amine hydrogens (as donors) and the imidazole nitrogens (as acceptors) with surrounding water molecules or other polar groups. The lifetime and geometry of these hydrogen bonds can be analyzed to understand the solvation structure and the molecule's solubility.

In the context of drug design, MD simulations can be used to model the interaction of (4,5-dimethyl-1H-imidazol-2-yl)methanamine with a biological target, such as a protein binding site. These simulations can reveal the key amino acid residues involved in the interaction, the specific hydrogen bonding patterns, and other non-covalent interactions like van der Waals and electrostatic forces that contribute to the binding affinity.

The following table provides a representative overview of the types of parameters and data that are central to setting up and analyzing MD simulations for a molecule like (4,5-dimethyl-1H-imidazol-2-yl)methanamine in an aqueous environment.

Parameter / ObservableDescriptionTypical Value / Range
Force FieldA set of parameters describing the potential energy of the system.CHARMM, AMBER, GROMOS
Water ModelThe model used to represent water molecules.TIP3P, SPC/E
Simulation TimeThe duration of the simulation.100 ns - 1 µs
TemperatureThe temperature at which the simulation is run.300 K (Room Temperature)
PressureThe pressure at which the simulation is run.1 atm
Conformational DihedralsTorsional angles defining the key conformations.Analysis of Ramachandran-like plots
Hydrogen Bond AnalysisNumber and lifetime of hydrogen bonds with water.Varies based on conformation and solvent exposure
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed structures.Used to assess conformational stability

This table presents typical parameters and observables in MD simulations and does not represent specific results for the named compound.

Reactivity and Mechanistic Investigations of 4,5 Dimethyl 1h Imidazol 2 Yl Methanamine

Acid-Base Equilibria and Protonation States of the Imidazole (B134444) Nitrogen and Primary Amine Functionality

The acid-base characteristics of (4,5-dimethyl-1H-imidazol-2-yl)methanamine are determined by the two basic centers: the primary amine and the nitrogen atoms of the imidazole ring. The imidazole ring itself contains two nitrogen atoms, one of which is pyridine-like (unprotonated) and the other pyrrole-like (protonated).

The primary amine functionality is expected to have a pKa value typical for a primary alkylamine, generally in the range of 9-10. The imidazole ring, on the other hand, exhibits its own acid-base equilibrium. The pKa for the protonation of the pyridine-like nitrogen of an imidazole ring is typically around 7. However, the presence of electron-donating methyl groups at the 4 and 5 positions increases the electron density in the ring, making the pyridine-like nitrogen more basic. Consequently, the pKa for the imidazolium (B1220033) ion formation in (4,5-dimethyl-1H-imidazol-2-yl)methanamine is expected to be slightly higher than that of unsubstituted imidazole.

The protonation state of the molecule is therefore dependent on the pH of the solution. In strongly acidic media, both the primary amine and the pyridine-like imidazole nitrogen will be protonated. As the pH increases, the imidazolium ion will deprotonate first, followed by the deprotonation of the ammonium (B1175870) group of the side chain at a higher pH.

Table 1: Estimated pKa Values for the Protonated Species of (4,5-dimethyl-1H-imidazol-2-yl)methanamine

Functional GroupEstimated pKa RangePredominant Species Below pKaPredominant Species Above pKa
Imidazolium ion7.5 - 8.0DiprotonatedMonoprotonated (at amine)
Primary ammonium9.5 - 10.5Monoprotonated (at amine)Neutral

Nucleophilic and Electrophilic Reactivity of the Imidazole Ring and the Methanamine Side Chain

The chemical reactivity of (4,5-dimethyl-1H-imidazol-2-yl)methanamine is characterized by the nucleophilic nature of both the primary amine and the imidazole ring.

The primary amine side chain is a potent nucleophile and will readily react with various electrophiles such as acyl halides, anhydrides, and alkyl halides to form amides and secondary amines, respectively.

The imidazole ring also possesses nucleophilic character. The pyridine-like nitrogen atom can act as a nucleophile, participating in reactions like alkylation and acylation. The carbon atoms of the imidazole ring are generally electron-rich and can undergo electrophilic substitution, although this is less common than reactions at the nitrogen centers. The presence of the electron-donating methyl and methanamine groups further enhances the nucleophilicity of the ring.

Conversely, the potential for electrophilic reactivity of the molecule is limited. The C2 carbon of the imidazole ring, situated between two nitrogen atoms, can exhibit some electrophilic character, especially when the ring is activated by certain substituents, but this is not a dominant feature of its reactivity.

Tautomerization Processes and Their Influence on Chemical Reactivity

A key feature of the imidazole ring is its ability to undergo annular tautomerism, where a proton can reside on either of the two nitrogen atoms. In asymmetrically substituted imidazoles, this results in two distinct tautomeric forms. However, in (4,5-dimethyl-1H-imidazol-2-yl)methanamine, the 4 and 5 positions are identically substituted with methyl groups. This symmetry means that the two possible tautomers are degenerate, or identical, and therefore indistinguishable. This simplifies the reactivity profile of the compound as there is no equilibrium mixture of different tautomers to consider.

While aldimine-ketimine tautomerism is a known phenomenon, it is not directly applicable to the methanamine side chain of this compound under normal conditions. This type of tautomerism typically involves a C=N double bond adjacent to a C-H bond. For (4,5-dimethyl-1H-imidazol-2-yl)methanamine, such a tautomeric equilibrium would require a significant molecular rearrangement that is not energetically favorable.

Elucidation of Reaction Pathways and Identification of Transient Intermediates

The reaction pathways involving (4,5-dimethyl-1H-imidazol-2-yl)methanamine are typical for nucleophilic primary amines and imidazoles. For instance, in an acylation reaction with an acyl chloride, the reaction would proceed via a nucleophilic attack of the primary amine on the carbonyl carbon of the acyl chloride. This would lead to the formation of a tetrahedral intermediate. This transient intermediate would then collapse, expelling a chloride ion to form the final amide product.

Table 2: Proposed Transient Intermediates in Reactions of (4,5-dimethyl-1H-imidazol-2-yl)methanamine

Reaction TypeElectrophileProposed Transient IntermediateFinal Product
AcylationAcyl ChlorideTetrahedral IntermediateN-acylated methanamine
AlkylationAlkyl HalideQuaternary Ammonium SaltN-alkylated methanamine
Reaction with AldehydeAldehydeHemiaminalImine (Schiff base)

The imidazole ring can also participate in reactions, for example, by acting as an intramolecular catalyst. The pyridine-like nitrogen can deprotonate the tetrahedral intermediate in the acylation of the primary amine, facilitating the reaction.

Influence of 4,5-Dimethyl Substitution on Imidazole Ring Reactivity and Stability

The presence of the two methyl groups at the 4 and 5 positions of the imidazole ring has a significant impact on its reactivity and stability.

Electronic Effects: The methyl groups are electron-donating through an inductive effect. This increases the electron density of the imidazole ring, making the pyridine-like nitrogen more basic and therefore more nucleophilic. This enhanced nucleophilicity can accelerate reactions involving this nitrogen atom.

Steric Effects: The methyl groups also introduce steric hindrance around the imidazole ring. While this effect is not overly pronounced, it can influence the approach of bulky electrophiles to the ring.

In comparison to unsubstituted imidazole, the 4,5-dimethyl substitution makes the imidazole ring in (4,5-dimethyl-1H-imidazol-2-yl)methanamine more electron-rich and basic. Compared to a monosubstituted imidazole, the symmetrical disubstitution eliminates the complication of tautomeric equilibria.

Table 3: Comparison of Properties with Unsubstituted Imidazole

PropertyUnsubstituted Imidazole(4,5-dimethyl-1H-imidazol-2-yl)methanamineInfluence of 4,5-Dimethyl Substitution
Basicity of Imidazole NLowerHigherIncreased electron density from methyl groups
Nucleophilicity of Imidazole NLowerHigherIncreased electron density from methyl groups
TautomerismTwo distinct tautomers possible if asymmetrically substitutedTautomers are degenerateSymmetry simplifies the system

Coordination Chemistry and Ligand Design with 4,5 Dimethyl 1h Imidazol 2 Yl Methanamine

Synthesis and Characterization of Metal Complexes Featuring (4,5-dimethyl-1H-imidazol-2-yl)methanamine as a Ligand

The synthesis of metal complexes incorporating (4,5-dimethyl-1H-imidazol-2-yl)methanamine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand can be synthesized through various organic chemistry routes, often starting from 4,5-dimethylimidazole. One common method involves the functionalization of the C2 position of the imidazole (B134444) ring. For instance, a related ligand, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, was synthesized in a one-pot reaction involving benzil (B1666583), 5-chlorosalicylaldehyde, ammonium (B1175870) acetate (B1210297), and anisidine. nih.gov Similarly, the synthesis of other substituted imidazoles has been achieved through the condensation of 1,2-diketones and urotropine in the presence of ammonium acetate. organic-chemistry.org

Once the ligand is obtained, its metal complexes can be prepared by reacting it with metal salts such as chlorides, nitrates, or perchlorates in solvents like ethanol (B145695) or methanol. nih.gov The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the imidazole and amine groups. researchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the metal complexes and to determine their coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution.

X-ray Crystallography: To determine the precise three-dimensional structure of the complexes in the solid state, providing detailed information about bond lengths, bond angles, and coordination geometry.

Elemental Analysis: To confirm the stoichiometry of the synthesized complexes.

While specific data for (4,5-dimethyl-1H-imidazol-2-yl)methanamine complexes is not abundant in publicly available literature, the characterization of complexes with similar imidazole-based ligands provides a framework for the expected analytical data.

Exploration of Coordination Modes: Mono-, Bi-, and Tridentate Ligand Behavior

The (4,5-dimethyl-1H-imidazol-2-yl)methanamine ligand possesses multiple potential donor atoms: the two nitrogen atoms of the imidazole ring and the nitrogen atom of the aminomethyl group. This allows for a variety of coordination modes, including monodentate, bidentate, and potentially tridentate behavior, depending on the metal ion, the reaction conditions, and the presence of other coordinating ligands. wikipedia.orgresearchgate.net

Monodentate Coordination: The ligand can coordinate to a metal center through the most basic nitrogen atom of the imidazole ring (N3). This is a common coordination mode for simple imidazole ligands. researchgate.net

Bidentate Coordination: The ligand can chelate to a metal ion using the N3 atom of the imidazole ring and the nitrogen atom of the aminomethyl group, forming a stable five-membered ring. This is a frequently observed coordination mode for 2-(aminomethyl)imidazole derivatives.

Tridentate Coordination: While less common, tridentate coordination could be envisaged under specific circumstances, possibly involving bridging between two metal centers or in complexes with a high coordination number. However, for a single metal center, steric constraints might disfavor the simultaneous coordination of all three nitrogen atoms.

The specific coordination mode adopted will significantly influence the geometry and reactivity of the resulting metal complex.

Impact of 4,5-Dimethyl Substitution on Ligand Sterics and Electronics

The presence of the two methyl groups at the 4 and 5 positions of the imidazole ring has a notable impact on the steric and electronic properties of the ligand and its metal complexes.

Steric Effects: The methyl groups introduce steric bulk around the imidazole ring. This steric hindrance can influence:

The coordination number and geometry of the metal center.

The ability of the ligand to adopt certain coordination modes. For example, the steric clash between the methyl groups and other ligands on the metal center might favor lower coordination numbers.

The accessibility of the metal center to substrates or other molecules, which is a crucial factor in catalysis and bioinmimetic studies.

Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the imidazole ring. This electronic effect can:

Enhance the σ-donor properties of the imidazole nitrogen atoms, leading to stronger metal-ligand bonds.

Influence the redox potential of the metal center in the complex.

Affect the pKa of the imidazole ring, influencing its protonation state and coordination behavior at different pH values.

Formation and Characterization of Organometallic Compounds

Organometallic compounds are defined by the presence of at least one direct metal-carbon bond. While the primary coordination of (4,5-dimethyl-1H-imidazol-2-yl)methanamine occurs through its nitrogen donor atoms, the imidazole ring can be involved in the formation of organometallic species.

Functionalized magnesium organometallics have been shown to be versatile intermediates in the synthesis of polyfunctional heterocycles, including imidazoles. nih.gov This suggests the possibility of creating organomagnesium derivatives of (4,5-dimethyl-1H-imidazol-2-yl)methanamine, which could then be used in transmetalation reactions to form organometallic complexes with other metals.

Furthermore, reactions of imidazoles with electrophilic metal alkyl complexes can lead to the formation of organometallic compounds through C-H activation of the imidazole ring. acs.org While specific examples with (4,5-dimethyl-1H-imidazol-2-yl)methanamine are not readily found, the general reactivity of imidazoles in this context suggests that similar transformations could be possible. The characterization of such organometallic complexes would heavily rely on NMR spectroscopy (to identify the metal-carbon bond) and X-ray crystallography.

Applications in Bioinorganic Chemistry and Biomimetic Systems

The structural resemblance of (4,5-dimethyl-1H-imidazol-2-yl)methanamine to the histidine side chain makes it a highly relevant ligand in bioinorganic chemistry, particularly for the development of biomimetic models of metalloenzyme active sites. nih.govdigitellinc.comnih.gov

Structural and Functional Models for Metalloenzyme Active Sites (e.g., 2-His-1-Carboxylate Facial Triad)

A common structural motif in a large family of non-heme iron enzymes is the 2-His-1-carboxylate facial triad. This motif consists of two histidine residues and one carboxylate-containing residue (aspartate or glutamate) that coordinate to a central iron ion in a facial arrangement. This leaves three open coordination sites on the opposite face of the metal center for substrate and oxygen binding.

(4,5-dimethyl-1H-imidazol-2-yl)methanamine, in combination with a carboxylate-containing co-ligand, can be used to create synthetic models that replicate the essential features of the 2-His-1-carboxylate facial triad. The steric bulk provided by the 4,5-dimethyl groups can help to mimic the protein environment around the active site and prevent the formation of undesired polymeric species in solution.

By studying the spectroscopic properties and reactivity of these model complexes, researchers can gain insights into:

The mechanism of oxygen activation by non-heme iron enzymes.

The factors that control the substrate specificity and reactivity of these enzymes.

The role of the protein scaffold in tuning the properties of the metal center.

Investigation of Magnetic Properties and Spin Crossover Phenomena in Coordination Compounds

The magnetic properties of coordination compounds containing (4,5-dimethyl-1H-imidazol-2-yl)methanamine are of significant interest, particularly for iron(II) complexes. Iron(II) is a d6 metal ion, and its complexes can exist in either a high-spin (S=2) or a low-spin (S=0) state, depending on the strength of the ligand field.

Spin Crossover (SCO): In some cases, a transition between the high-spin and low-spin states can be induced by external stimuli such as temperature, pressure, or light. This phenomenon is known as spin crossover. nih.govmdpi.comnih.govrsc.orgrsc.org The design of the ligand plays a crucial role in determining whether a complex will exhibit SCO behavior. The electronic and steric properties of (4,5-dimethyl-1H-imidazol-2-yl)methanamine can be tuned to create a ligand field strength that is close to the spin-pairing energy of the iron(II) ion, thereby facilitating spin crossover.

The 4,5-dimethyl substitution, being electron-donating, increases the ligand field strength, which generally favors the low-spin state. However, the steric bulk of these groups can also distort the coordination geometry, which might counteract this effect and stabilize the high-spin state. The interplay of these electronic and steric factors makes this ligand a promising candidate for the synthesis of new spin crossover materials.

The magnetic properties of these complexes can be investigated using techniques such as:

SQUID Magnetometry: To measure the magnetic susceptibility of the complexes as a function of temperature.

Mössbauer Spectroscopy: A technique that is particularly sensitive to the spin state of iron.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For studying paramagnetic high-spin complexes.

While specific magnetic data for complexes of (4,5-dimethyl-1H-imidazol-2-yl)methanamine are not extensively reported, studies on related iron(II) complexes with substituted imidazole ligands have demonstrated the feasibility of achieving and tuning spin crossover behavior. nih.gov

Luminescence and Photophysical Properties of (4,5-dimethyl-1H-imidazol-2-yl)methanamine-Derived Metal Complexes

The incorporation of (4,5-dimethyl-1H-imidazol-2-yl)methanamine as a ligand in metal complexes opens up possibilities for creating novel luminescent materials. While specific photophysical data for complexes containing precisely this ligand are not extensively documented in publicly available research, we can infer their likely properties by examining related structures. The luminescence of such complexes is fundamentally dictated by the nature of the metal center, the coordination geometry, and the electronic properties of the ancillary ligands.

Transition metal complexes, particularly those of d⁶ and d⁸ metals like ruthenium(II), iridium(III), and rhenium(I), are renowned for their rich photophysical behavior. nih.govchimia.ch This often arises from metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. chimia.ch The subsequent relaxation of this excited state can occur via phosphorescence, a process that is facilitated by the heavy metal atom, which promotes intersystem crossing to the triplet excited state. nih.gov

The (4,5-dimethyl-1H-imidazol-2-yl)methanamine ligand itself is not inherently luminescent, but its electronic properties play a crucial role in modulating the photophysical characteristics of its metal complexes. The imidazole ring is a good σ-donor, which can influence the energy of the metal d-orbitals. The methyl groups at the 4 and 5 positions are electron-donating, which can further tune the electronic landscape of the ligand.

Inference from Related Ruthenium(II) Complexes

Ruthenium(II) complexes containing bidentate ligands with imidazole moieties have been a subject of significant research. For instance, heteroleptic Ru(II) complexes with 2-(1H-benzo[d]imidazol-2-yl)quinoline ligands have been synthesized and their photophysical properties investigated. These complexes exhibit relatively long-lived emissive triplet MLCT states, although with fairly weak quantum yields in the range of 0.00295 to 0.00299. researchgate.net The emission is bathochromically shifted (red-shifted) compared to the classic [Ru(bpy)₃]²⁺ complex. researchgate.net It is plausible that a Ru(II) complex incorporating (4,5-dimethyl-1H-imidazol-2-yl)methanamine would exhibit similar MLCT-based phosphorescence, with the exact emission wavelength and quantum yield being dependent on the other ligands in the coordination sphere.

ComplexEmission Maxima (λem)Quantum Yield (Φ)Lifetime (τ)
Ru(bpy)₂(L¹)~715 nm~0.00299181.57 ns
Ru(bpy)₂(L²)₂~715 nm~0.00295198.89 ns
L¹ = 2-(1H-benzo[d]imidazol-2-yl)quinoline, L² = 2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
Data sourced from a study on heteroleptic ruthenium complexes. researchgate.net

Inference from Related Iridium(III) Complexes

Iridium(III) complexes are particularly noted for their high phosphorescence quantum yields. nih.gov The emission color of these complexes can be readily tuned across the visible spectrum by modifying the ligands. nih.gov For example, a family of luminescent iridium(III) complexes with N^C^N-coordinated terdentate ligands and a bidentate N^C ligand have shown high quantum yields, up to 0.7 in solution. nih.gov The emission colors ranged from green to blue-green and orange-red, demonstrating the tunability afforded by ligand substitution. nih.gov A hypothetical Ir(III) complex with (4,5-dimethyl-1H-imidazol-2-yl)methanamine would likely also be a strong emitter, with the emission energy influenced by the ancillary ligands.

ComplexEmission ColorQuantum Yield (Φ) in solution
Ir(N^C^N)(N^C)Cl seriesGreen, Blue-green, Orange-redup to 0.7
N^C^N = substituted 1,3-di(2-pyridyl)benzene, N^C = substituted 2-phenylpyridine
Data from a study on a family of luminescent iridium(III) complexes. nih.gov

Inference from Related Rhenium(I) Complexes

Rhenium(I) tricarbonyl complexes with diimine ligands are another important class of luminescent compounds. chimia.ch Their photophysical properties are largely determined by the nature of the diimine ligand. chimia.ch For instance, fac-[Re(L)(CO)₃(cbz₂phen)]+/0 complexes, where cbz₂phen is 4,7-di(9H-carbazol-9-yl)-1,10-phenanthroline, exhibit dual emission maxima in solution, attributed to both intraligand charge transfer and MLCT excited states, though with relatively low quantum yields of 10⁻³–10⁻². rsc.org A Re(I) complex with (4,5-dimethyl-1H-imidazol-2-yl)methanamine would be expected to display luminescence originating from a ³MLCT excited state, with the potential for the ligand to influence the excited state energy levels.

Complex TypeNature of EmissionQuantum Yield (Φ) in CH₃CN
fac-[Re(L)(CO)₃(cbz₂phen)]+/0¹ILCT and ³MLCT10⁻³–10⁻²
cbz₂phen = 4,7-di(9H-carbazol-9-yl)-1,10-phenanthroline
Data from a study on rhenium(I) tricarbonyl complexes with carbazole-functionalized ligands. rsc.org

Catalytic Applications of 4,5 Dimethyl 1h Imidazol 2 Yl Methanamine and Its Derivatives

Metal-Catalyzed Organic Transformations Employing Imidazole-Derived Ligands

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. sigmaaldrich.com The Suzuki-Miyaura and Heck reactions, in particular, benefit significantly from imidazole-derived ligands. libretexts.orgyonedalabs.com These ligands can stabilize the palladium catalyst, enhance its reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (in Suzuki-Miyaura), and reductive elimination. yonedalabs.com

N-substituted 2-(2-bromophenyl)benzimidazole derivatives have been synthesized and used effectively in palladium-catalyzed Heck reactions, producing coupled products in good yields. Studies have shown that N-substitution on the imidazole (B134444) ring directly influences catalytic activity. For instance, a catalyst system comprising Pd(dba)₂ and a phosphine-imidazolium salt ligand has demonstrated high efficiency in the Heck coupling of various aryl bromides with n-butyl acrylate. acs.org

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is another area where imidazole ligands excel. researchgate.nettcichemicals.com An efficient protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been developed, providing access to a wide range of functionalized imidazole derivatives in good to excellent yields. researchgate.net The development of dialkylbiaryl phosphine (B1218219) ligands, which can be structurally analogous to functionalized imidazoles, has led to catalyst systems that are effective for coupling unactivated aryl chlorides and bromides at very low catalyst loadings. nih.gov

Table 1: Performance of Imidazole-Derived Ligands in Palladium-Catalyzed Heck Reactions This table presents a selection of data from studies on Heck reactions using palladium catalysts with imidazole-based ligands, illustrating the effect of different substrates and ligands.

EntryAryl HalideOlefinCatalyst SystemBaseYield (%)Reference
1IodobenzeneMethyl AcrylatePd(dba)₂ / N-substituted 2-(2-bromophenyl)benzimidazoleNEt₃Quantitative
24-BromoacetophenoneMethyl AcrylatePd(dba)₂ / N-substituted 2-(2-bromophenyl)benzimidazoleNEt₃High Conversion
34-BromoanisoleMethyl AcrylatePd(dba)₂ / N-substituted 2-(2-bromophenyl)benzimidazoleNEt₃Lower Conversion
4Various Aryl Bromidesn-Butyl AcrylatePd(dba)₂ / Phosphine-imidazolium saltCs₂CO₃High acs.org

The design of the imidazole ligand is critical for optimizing catalytic outcomes. Modifications to the imidazole backbone, such as the introduction of substituents or the fusion of other rings (e.g., benzimidazoles), can profoundly impact the catalyst's performance. The basicity of the ligating nitrogen atom is a key parameter; a change in ligand basicity alters the metal-ligand bond strength, which in turn affects catalytic properties.

For example, in ruthenium-catalyzed formic acid dehydrogenation, the activity of complexes with imidazolyl-methyl amine ligands is highly dependent on the N-substitution on the amine. An N-isopropyl group resulted in a turnover frequency (TOF) over 3.5 times greater than that of the ligand-free ruthenium catalyst, highlighting the crucial role of the ligand structure. rsc.org Similarly, surface modification of ZnSe quantum dots with imidazolium-based ligands not only passivates surface trap states but also creates a chemical environment that enhances photocatalytic CO₂ reduction while suppressing competing hydrogen evolution. rsc.org This demonstrates a dual role of the ligand in altering both the intrinsic electronic properties and the local reaction environment. rsc.org

Organocatalysis and Metal-Free Catalytic Systems

While metal catalysis is dominant, there is growing interest in organocatalysis and metal-free systems to promote sustainability and avoid metal contamination. bohrium.com Imidazole and its derivatives can function as organocatalysts, often leveraging their basic and nucleophilic properties. nih.gov For instance, a facile, metal-free, one-pot method for synthesizing polysubstituted imidazoles from arylmethylamines has been established using a catalytic amount of acetic acid under aerobic conditions. nih.gov Another transition-metal-free method involves the base-mediated deaminative coupling of benzylamines with nitriles to form 2,4,5-trisubstituted imidazoles. nih.gov

Furthermore, dicationic ionic liquids (DILs) based on imidazolium (B1220033) structures have emerged as effective organocatalysts. Their bifunctional nature can lead to higher catalytic activity compared to their monocationic counterparts in reactions like the Strecker reaction. mdpi.com The properties of these DILs can be finely tuned by modifying the linker between the two imidazolium cations, enhancing their thermal stability, and allowing for catalyst reuse. mdpi.com

Electrocatalytic Applications of Imidazole-Based Compounds

Imidazole derivatives are promising candidates for electrocatalysis, particularly in reactions central to renewable energy technologies like water splitting and fuel cells. researchgate.net Researchers have taken advantage of the fact that imidazoles are stronger electron donors than analogous pyridine (B92270) systems to enhance catalytic activity. researchgate.net

A series of metal-free imidazole-benzimidazole catalysts has been shown to be effective for the oxygen reduction reaction (ORR). elsevierpure.com By tuning the electronic properties of the catalyst with electron-withdrawing or electron-donating substituents, the selectivity of the ORR can be shifted between the four-electron pathway to water and the two-electron pathway to hydrogen peroxide. elsevierpure.com DFT calculations suggest the mechanism involves electron transfer from the imidazole-benzimidazole catalyst to O₂, highlighting the redox-active nature of the ligand itself. elsevierpure.com In other systems, imidazole ligands are used to bridge graphene-like layers in metal-organic frameworks (MOFs), creating 3D hierarchical structures that serve as efficient electrocatalysts for reactions like the hydrogenation of furfural. mdpi.com

Asymmetric Catalysis Utilizing Chiral Imidazole Methanamine Ligands

The synthesis of enantiomerically pure compounds is a major goal in modern chemistry, and asymmetric catalysis is the most elegant way to achieve this. nih.govyoutube.com Introducing chirality into the ligand structure is a primary strategy. researchgate.net Chiral ligands based on bis(imidazolinyl) and bis(oxazolinyl)thiophenes have been synthesized and successfully applied in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions, achieving good yields and enantioselectivity. nih.gov

The core principle involves a chiral ligand coordinating to a metal center, creating a chiral environment that forces the reactants to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product. youtube.comyoutube.com While specific examples using chiral versions of (4,5-dimethyl-1H-imidazol-2-yl)methanamine are not prominent, the broader class of chiral imidazole-containing ligands is well-established. nih.govresearchgate.net For example, macromolecular helical catalysts formed in chiral solvents like limonene (B3431351) can induce high enantioselectivity in palladium-catalyzed reactions, including Suzuki-Miyaura cross-coupling. nih.gov

Development of Heterogeneous Catalysts and Supported Catalytic Systems

To address challenges of catalyst separation and recycling, significant effort is dedicated to developing heterogeneous catalysts. This often involves immobilizing a catalytically active species onto a solid support. Imidazole-based catalytic complexes are well-suited for this approach.

A novel heterogeneous nano-catalyst has been created by covalently attaching a Schiff base-coordinated Cu(II) complex to Fe₃O₄@SiO₂ nanoparticles via an imidazolium linker. nih.gov This magnetic nanoparticle-supported catalyst can be easily recovered using an external magnet and reused for multiple cycles with minimal loss of activity. nih.gov Similarly, palladium nanoparticles have been supported on COOH-modified graphene and used as a recyclable heterogeneous catalyst for Suzuki-Miyaura reactions to prepare fluorinated biphenyls. mdpi.com Metal-organic frameworks (MOFs) like MIL-101(Cr) have also been employed as efficient, reusable heterogeneous catalysts for the synthesis of trisubstituted imidazoles under solvent-free conditions. mdpi.com These supported systems combine the high activity of molecular catalysts with the practical advantages of heterogeneous catalysis.

Advanced Research Frontiers and Future Directions for 4,5 Dimethyl 1h Imidazol 2 Yl Methanamine

Integration into Advanced Materials Science and Engineering

The distinct chemical characteristics of (4,5-dimethyl-1H-imidazol-2-yl)methanamine make it a prime candidate for integration into the next generation of advanced materials. The imidazole (B134444) core, with its aromaticity and multiple coordination sites, combined with the nucleophilic aminomethyl group, provides a rich playground for materials scientists and engineers.

Supramolecular Chemistry and Self-Assembly of Imidazole-Containing Architectures

The imidazole moiety is a fundamental building block in supramolecular chemistry, capable of forming a variety of non-covalent interactions such as hydrogen bonds and π-π stacking. mdpi.comelsevierpure.com These interactions are the driving forces behind the self-assembly of molecules into well-defined, higher-order structures. The N-H and imine-like nitrogen atoms of the imidazole ring in (4,5-dimethyl-1H-imidazol-2-yl)methanamine can act as both hydrogen bond donors and acceptors, facilitating the formation of intricate and predictable supramolecular motifs. iucr.orgiucr.org

Research into related imidazole-based systems has demonstrated their ability to form complex architectures like one-dimensional chains, two-dimensional layers, and three-dimensional frameworks through self-assembly. acs.org For instance, studies on multicomponent crystals involving imidazole-containing drugs have revealed that N—H···N and N—H···S hydrogen bonds are crucial in directing the assembly of unique supramolecular structures. iucr.orgiucr.org The aminomethyl group on (4,5-dimethyl-1H-imidazol-2-yl)methanamine adds another layer of complexity and control, offering an additional site for strong hydrogen bonding, which can be exploited to guide the self-assembly process with greater precision. The steric hindrance provided by the dimethyl substitution pattern can also be expected to influence the packing and final architecture of the resulting supramolecular assemblies. nih.gov

Polymer Chemistry and the Development of Coordination Polymers with Specific Functions

In the realm of polymer chemistry, the ability of (4,5-dimethyl-1H-imidazol-2-yl)methanamine to act as a ligand for metal ions is of paramount importance. The nitrogen atoms of the imidazole ring and the aminomethyl group can coordinate with a wide range of metal centers, making it an excellent building block for coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.com These materials are renowned for their high porosity, large surface areas, and tunable properties, with applications in gas storage, catalysis, and sensing.

The use of flexible bis(imidazole) ligands in the synthesis of coordination polymers has been shown to produce diverse structural motifs, including interpenetrating frameworks and networks with unique topologies. rsc.org The specific structure of (4,5-dimethyl-1H-imidazol-2-yl)methanamine, with its combination of a rigid imidazole core and a flexible methanamine linker, could lead to the formation of novel coordination polymers with tailored functions. For example, the incorporation of this ligand could influence the framework's dimensionality and pore environment, potentially leading to materials with selective gas uptake or catalytic activity. researchgate.net The functional aminomethyl group can also be a site for post-synthetic modification, allowing for the introduction of other functionalities into the polymer structure after its initial formation.

Derivatization for Novel Chemical Probes and Functional Molecules

The inherent reactivity of the aminomethyl group in (4,5-dimethyl-1H-imidazol-2-yl)methanamine makes it a valuable synthon for the creation of a wide array of derivatives. This opens up possibilities for developing novel chemical probes and functional molecules with tailored properties. For instance, the amine can be readily acylated, alkylated, or converted into a Schiff base, allowing for the attachment of fluorophores, chromophores, or other reporter groups. Such derivatization could lead to the development of fluorescent probes for detecting metal ions or biologically relevant anions, leveraging the chelating ability of the imidazole and the attached functional group.

Furthermore, the synthesis of Schiff base derivatives from related imidazole aldehydes has been explored, indicating a viable pathway for creating complex molecules from (4,5-dimethyl-1H-imidazol-2-yl)methanamine. researchgate.net These derivatives could find applications in various fields, from materials science to medicinal chemistry. The bulky adamantyl group in a related imidazole-containing molecule was shown to provide significant steric shielding to a coordinated metal center, a strategy that could be mimicked by derivatizing the amine of (4,5-dimethyl-1H-imidazol-2-yl)methanamine with similarly bulky groups. nih.gov

Green Chemistry and Sustainable Synthesis of Imidazole Methanamines

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of imidazole derivatives is no exception. bohrium.comrsc.org Traditional methods for imidazole synthesis often involve harsh reaction conditions, toxic solvents, and metal catalysts, leading to significant environmental concerns. asianpubs.org Recent research has focused on developing more sustainable routes, such as one-pot, multicomponent reactions under solvent-free conditions. asianpubs.orgias.ac.in

For the synthesis of (4,5-dimethyl-1H-imidazol-2-yl)methanamine and its derivatives, future research will likely focus on the adoption of greener approaches. This could involve the use of biocatalysts, microwave-assisted synthesis, or reactions in environmentally benign solvents like water or ethanol (B145695). researchgate.netresearchgate.net For example, glutamic acid has been successfully used as an organocatalyst for the one-pot synthesis of triaryl-substituted imidazoles. researchgate.net The development of transition-metal-free protocols for imidazole synthesis is another promising avenue, reducing the reliance on expensive and potentially toxic metal catalysts. rsc.org Such advancements will not only make the production of these valuable compounds more environmentally friendly but also more cost-effective.

Machine Learning and Artificial Intelligence in Predicting (4,5-dimethyl-1H-imidazol-2-yl)methanamine Properties and Reactions

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. nih.gov For a molecule like (4,5-dimethyl-1H-imidazol-2-yl)methanamine, these computational tools can significantly accelerate the discovery and optimization of its applications.

ML models, such as artificial neural networks (ANNs) and support vector machines (SVMs), can be trained on existing data for imidazole derivatives to predict a wide range of properties, including their binding affinities to specific targets, their potential biological activities, and their physicochemical characteristics. researchgate.netmdpi.com Quantitative Structure-Property Relationship (QSPR) models have been successfully developed to predict quantum chemical properties of imidazole derivatives, such as their entropy and enthalpy of formation. researchgate.net These predictive models can guide the rational design of new derivatives of (4,5-dimethyl-1H-imidazol-2-yl)methanamine with desired properties, reducing the need for extensive and time-consuming experimental work. For instance, ML could be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives, aiding in the early stages of drug discovery. mdpi.com

Interdisciplinary Research at the Interface of Organic, Inorganic, and Theoretical Chemistry

The full potential of (4,5-dimethyl-1H-imidazol-2-yl)methanamine can be best realized through interdisciplinary research that combines the expertise of organic, inorganic, and theoretical chemists. The synthesis of this molecule and its derivatives falls squarely within the domain of organic chemistry, requiring sophisticated methods for its construction and functionalization. nih.gov

Inorganic chemists can explore the rich coordination chemistry of this ligand with a variety of metal ions, leading to the development of new catalysts, magnetic materials, and therapeutic agents. uga.edursc.org The study of organic-inorganic hybrid materials based on this imidazole derivative is a particularly exciting frontier, with potential applications in areas like liquid crystals and photovoltaics. rsc.orgacs.org

Theoretical chemistry provides the computational tools to understand the electronic structure, reactivity, and spectroscopic properties of (4,5-dimethyl-1H-imidazol-2-yl)methanamine and its metal complexes. researchgate.net Density Functional Theory (DFT) calculations, for example, can provide insights into the nature of the bonding between the ligand and metal centers, rationalize observed experimental results, and predict the properties of yet-to-be-synthesized molecules. This synergistic approach, where experimental synthesis and characterization are guided and complemented by theoretical calculations, will be crucial for unlocking the next wave of innovations based on this versatile chemical scaffold.

Q & A

Q. What synthetic methodologies are commonly employed for preparing (4,5-dimethyl-1H-imidazol-2-yl)methanamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of imidazole derivatives like (4,5-dimethyl-1H-imidazol-2-yl)methanamine typically involves condensation reactions. A base-promoted approach using amidines and ketones (e.g., via Debus-Radziszewski reaction analogs) can yield 4,5-dihydroimidazolones, which may be further functionalized . For substituted imidazoles, multi-component reactions with aldehydes, ammonium acetate, and nitroalkanes under reflux in acetic acid or ethanol are common . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for electron-deficient substrates.
  • Catalysts : Acidic or basic conditions (e.g., NH₄OAc, NaOH) drive cyclization.
  • Temperature : Reactions often require heating (80–120°C) to overcome kinetic barriers.

Example Protocol:

ReagentsConditionsYieldReference
4,5-Dimethylglyoxal, methanamine, NH₄OAcEthanol, reflux, 12 h~65%Hypothetical extrapolation from

Q. Which analytical techniques are critical for confirming the structural integrity of (4,5-dimethyl-1H-imidazol-2-yl)methanamine?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. Software suites like SHELXL (for refinement) and WinGX (for data processing) are industry standards .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents on the imidazole ring (e.g., methyl groups at δ 2.2–2.5 ppm).
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 140.1).
  • IR spectroscopy : N–H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) validate the imidazole core .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and functionalization of (4,5-dimethyl-1H-imidazol-2-yl)methanamine derivatives?

Methodological Answer: Retrosynthetic analysis using AI-driven tools (e.g., Pistachio, Reaxys) predicts feasible routes by cross-referencing reaction databases . Density functional theory (DFT) calculations assess:

  • Thermodynamic stability : Gibbs free energy of intermediates.
  • Reactivity : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites.
  • Solvent effects : COSMO-RS models simulate solvation energy to optimize reaction media .

Case Study:
A hypothetical derivative with a fluorophenyl substituent showed enhanced bioactivity in silico, guiding synthetic prioritization .

Q. What strategies resolve discrepancies in crystallographic data for imidazole derivatives, particularly when twinning or disorder is observed?

Methodological Answer:

  • Twin refinement : SHELXL’s TWIN/BASF commands model twinned crystals by partitioning intensity contributions .
  • Disorder handling : Partial occupancy assignments and restraints (e.g., SIMU/DELU in SHELXL) stabilize refinement for flexible alkyl chains .
  • Validation tools : PLATON checks for missed symmetry, while ORTEP visualizes anisotropic displacement ellipsoids .

Example: A study on a related imidazolium salt resolved disorder via iterative refinement, achieving an R factor of 0.037 .

Q. How do structural modifications to the imidazole core influence the biological activity of (4,5-dimethyl-1H-imidazol-2-yl)methanamine analogs?

Methodological Answer:

  • Substituent effects : Methyl groups at positions 4 and 5 enhance lipophilicity, improving membrane permeability in antimicrobial assays .
  • Bioisosterism : Replacing the methanamine group with a hydroxymethyl moiety reduced cytotoxicity while retaining H₂ receptor affinity in histamine analogs .
  • Structure-activity relationships (SAR) : Molecular docking (e.g., AutoDock Vina) identifies key interactions with target proteins, such as hydrogen bonding with Glu206 in H₂ receptors .

Q. What advanced spectroscopic techniques elucidate dynamic molecular behavior in solutions of (4,5-dimethyl-1H-imidazol-2-yl)methanamine?

Methodological Answer:

  • Dynamic NMR (DNMR) : Probes rotational barriers of the imidazole ring (e.g., coalescence temperature analysis for N–H tautomerism).
  • 2D NOESY : Detects through-space interactions between methyl groups and adjacent protons, confirming spatial arrangement .
  • Variable-temperature UV-Vis : Monitors π→π* transitions to assess aggregation in polar solvents.

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